molecular formula C7H10ClN5O B2891972 3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride CAS No. 2089258-49-9

3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride

Cat. No. B2891972
CAS RN: 2089258-49-9
M. Wt: 215.64
InChI Key: JCBVGWMNVQKPPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

This compound is part of a class of heterocycles that have been studied for their potential as c-Met inhibitors . c-Met is a protein kinase implicated in various types of cancer, and its inhibition can be a valuable target for anticancer drugs. The structural features of triazolopyrazines, including the compound , allow for the modulation of c-Met activity, which could lead to the development of new therapeutic agents.

Neuropharmacology: GABA A Modulation

Triazolopyrazines, such as our compound of interest, have shown activity as GABA A receptor allosteric modulators . This application is significant in the treatment of neurological disorders, as GABA A receptors are involved in inhibitory neurotransmission in the brain. Modulating these receptors can help in managing conditions like anxiety, epilepsy, and insomnia.

Material Science: Polymer Structural Units

The incorporation of triazolopyrazine derivatives into polymers has been explored for use in solar cells . The unique electronic properties of these compounds can enhance the efficiency of solar cells, making them a valuable component in the development of renewable energy technologies.

Fluorescent Probes

Due to their fluorescent properties, compounds like 3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride can be used as fluorescent probes . These probes are essential tools in biological research and diagnostics, allowing for the visualization and tracking of biological molecules and processes.

Antibacterial Agents

Recent studies have highlighted the antibacterial activity of triazolopyrazine derivatives . These compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with some derivatives showing promising results. This opens up possibilities for developing new antibacterial drugs to combat resistant bacterial infections.

Enzyme Inhibition: BACE-1 Inhibitors

Triazolopyrazines have been investigated for their ability to inhibit β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of β-amyloid peptides, which are associated with Alzheimer’s disease. Inhibiting this enzyme could be a potential strategy for treating or preventing Alzheimer’s disease.

Antidiabetic Activity

Derivatives of triazolopyrazine, including the compound , have been identified as having antidiabetic properties . They are part of the pharmacophore for drugs like sitagliptin phosphate, used in the treatment of type II diabetes mellitus.

Anticonvulsant Properties

Additionally, triazolopyrazine derivatives have been recognized for their anticonvulsant properties . This application is crucial in the development of treatments for seizure disorders, providing a new avenue for therapeutic intervention.

properties

IUPAC Name

3-(aminomethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O.ClH/c1-11-2-3-12-5(4-8)9-10-6(12)7(11)13;/h2-3H,4,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBVGWMNVQKPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C(=NN=C2C1=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride

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